Benzeneacetamide, alpha-(benzoylbutylamino)-N-1-cyclohexen-1-yl- (9CI) Benzeneacetamide, alpha-(benzoylbutylamino)-N-1-cyclohexen-1-yl- (9CI)
Brand Name: Vulcanchem
CAS No.: 175606-32-3
VCID: VC0062174
InChI: InChI=1S/C25H30N2O2/c28-23(20-12-4-1-5-13-20)18-10-11-19-26-24(21-14-6-2-7-15-21)25(29)27-22-16-8-3-9-17-22/h1-2,4-7,12-16,24,26H,3,8-11,17-19H2,(H,27,29)
SMILES: C1CCC(=CC1)NC(=O)C(C2=CC=CC=C2)NCCCCC(=O)C3=CC=CC=C3
Molecular Formula: C25H30N2O2
Molecular Weight: 390.527

Benzeneacetamide, alpha-(benzoylbutylamino)-N-1-cyclohexen-1-yl- (9CI)

CAS No.: 175606-32-3

Main Products

VCID: VC0062174

Molecular Formula: C25H30N2O2

Molecular Weight: 390.527

Benzeneacetamide, alpha-(benzoylbutylamino)-N-1-cyclohexen-1-yl- (9CI) - 175606-32-3

CAS No. 175606-32-3
Product Name Benzeneacetamide, alpha-(benzoylbutylamino)-N-1-cyclohexen-1-yl- (9CI)
Molecular Formula C25H30N2O2
Molecular Weight 390.527
IUPAC Name N-(cyclohexen-1-yl)-2-[(5-oxo-5-phenylpentyl)amino]-2-phenylacetamide
Standard InChI InChI=1S/C25H30N2O2/c28-23(20-12-4-1-5-13-20)18-10-11-19-26-24(21-14-6-2-7-15-21)25(29)27-22-16-8-3-9-17-22/h1-2,4-7,12-16,24,26H,3,8-11,17-19H2,(H,27,29)
Standard InChIKey FGEJDTQUHRVETN-UHFFFAOYSA-N
SMILES C1CCC(=CC1)NC(=O)C(C2=CC=CC=C2)NCCCCC(=O)C3=CC=CC=C3
Synonyms Benzeneacetamide, alpha-(benzoylbutylamino)-N-1-cyclohexen-1-yl- (9CI)
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator